5-Benzylideneimino-5-methyl-1,3-dioxane
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Overview
Description
5-Benzylideneimino-5-methyl-1,3-dioxane is an organic compound with the molecular formula C12H15NO2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The compound features a benzylideneimino group and a methyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzylideneimino-5-methyl-1,3-dioxane can be synthesized through the reaction of 1,3-dioxane-5-amine with benzaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the imine bond. The reaction is carried out in a solvent such as toluene, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzylideneimino-5-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as N-bromosuccinimide (NBS) are used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NBS, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzylideneimino-5-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylideneimino-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential protein functions in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound, which lacks the benzylideneimino and methyl groups.
1,3-Dioxolane: A similar compound with a five-membered ring containing two oxygen atoms.
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial agent with a similar dioxane ring structure.
Uniqueness
5-Benzylideneimino-5-methyl-1,3-dioxane is unique due to the presence of the benzylideneimino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
73987-07-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(5-methyl-1,3-dioxan-5-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H15NO2/c1-12(8-14-10-15-9-12)13-7-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChI Key |
WDEMHGDMDJWRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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